2-Bromo-5-chloropyridin-3-ol

Descripción general

Descripción

2-Bromo-5-chloropyridin-3-ol is an organic compound with the molecular formula C5H3BrClNO and a molecular weight of 208.44 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a hydroxyl group at the third position . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-5-chloropyridin-3-ol can be synthesized from 5-chloro-3-pyridinol through bromination. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane . The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-chloropyridin-3-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Oxidation: Formation of pyridine ketones or aldehydes.

Reduction: Formation of dehalogenated pyridines or pyridine alcohols.

Aplicaciones Científicas De Investigación

Chemistry

2-Bromo-5-chloropyridin-3-ol serves as a crucial building block in the synthesis of complex organic molecules and heterocyclic compounds. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, facilitates the development of diverse chemical entities .

Biology

In biological research, this compound is utilized in the development of bioactive molecules and enzyme inhibitors. Its structure allows it to interact with biological targets effectively, making it a candidate for drug discovery .

Medicine

The compound is employed in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its role in medicinal chemistry is underscored by its potential to develop new therapeutic agents targeting specific diseases .

Industry

In industrial applications, this compound is used in producing agrochemicals, dyes, and specialty chemicals. Its versatility in chemical reactions allows for various modifications that are essential in industrial processes.

Case Study 1: Antitumor Activity

A study explored the antitumor properties of derivatives related to pyridine compounds similar to this compound. The findings indicated that certain derivatives exhibited significant inhibitory activity against PI3Kα kinase, a target in cancer therapy, with IC values demonstrating their potential as therapeutic agents .

Case Study 2: Enzyme Inhibition

Research has shown that compounds containing a pyridine moiety can act as effective enzyme inhibitors. For instance, molecular docking studies revealed that modifications on the pyridine ring could enhance binding interactions with specific enzymes involved in metabolic pathways, suggesting that this compound could be further developed for similar applications .

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-chloropyridin-3-ol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity . The molecular targets and pathways involved vary based on the specific enzyme or receptor it interacts with.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-chloropyridine: Similar structure but lacks the hydroxyl group.

2-Bromo-5-fluoropyridine: Fluorine atom replaces the chlorine atom.

2-Bromo-5-chloropyrimidine: Pyrimidine ring instead of pyridine.

Uniqueness

2-Bromo-5-chloropyridin-3-ol is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various synthetic pathways .

Actividad Biológica

2-Bromo-5-chloropyridin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its efficacy against various diseases, particularly Huntington's disease and its antimicrobial properties.

Chemical Structure and Properties

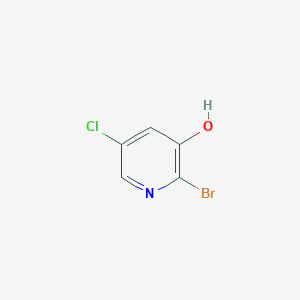

This compound has the following structural formula:

This compound features a pyridine ring substituted with bromine and chlorine atoms, as well as a hydroxyl group, which contributes to its biological activity.

Huntington's Disease

Recent studies highlight the potential of this compound in treating Huntington's disease (HD), a neurodegenerative disorder characterized by motor dysfunction and cognitive decline. The compound has been included in formulations aimed at ameliorating the symptoms of HD by targeting the mutant huntingtin protein responsible for the disease's pathology. Research indicates that derivatives of this compound may inhibit the aggregation of huntingtin protein, thus offering a novel therapeutic pathway for HD management .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens, particularly multidrug-resistant strains. In vitro studies have demonstrated significant activity against Staphylococcus aureus, including strains resistant to conventional antibiotics such as linezolid . This positions this compound as a promising candidate for developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. It is hypothesized that the hydroxyl group enhances its binding affinity to target proteins, facilitating inhibition of pathogenic processes. The exact mechanisms remain under investigation, but preliminary findings suggest that it may interfere with bacterial cell wall synthesis and disrupt metabolic pathways in pathogens .

Study on Anticancer Activity

In a comparative study assessing various pyridine derivatives, this compound was evaluated for its anticancer properties using human lung adenocarcinoma (A549) cell lines. The results indicated that while it exhibited moderate cytotoxicity, it was less toxic to non-cancerous cells, suggesting a favorable therapeutic index . The structure-dependent nature of its activity highlights the importance of specific substituents in enhancing efficacy while minimizing toxicity.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 30 | 10 |

| Cisplatin | 5 | 1 |

This table illustrates the IC50 values (the concentration required to inhibit cell growth by 50%) and selectivity index (SI) for both compounds. A higher SI indicates a better safety profile.

Antimicrobial Efficacy

Further investigations into its antimicrobial efficacy revealed that this compound effectively inhibited growth in multidrug-resistant Staphylococcus aureus strains. The compound's action was characterized by a reduction in bacterial viability in a dose-dependent manner:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 15 µg/mL |

| Klebsiella pneumoniae | 20 µg/mL |

These findings underscore the compound's potential as an alternative treatment option against resistant bacterial infections .

Propiedades

IUPAC Name |

2-bromo-5-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEWQBDKAZUKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563472 | |

| Record name | 2-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127561-70-0 | |

| Record name | 2-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.